Cas no 26351-03-1 (Caffeine-d3 (1-methyl-d3))

Caffeine-d3 (1-methyl-d3) 化学的及び物理的性質
名前と識別子
-
- 1H-Purine-2,6-dione,3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-
- Caffeine-d3 (1-methyl-d3)
- 1-Trideuteromethyl-3,7-dimethylxanthine
- Caffeine-a1,a1,a1-d3 (8CI)
-
- インチ: InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3
- InChIKey: RYYVLZVUVIJVGH-HPRDVNIFSA-N
- ほほえんだ: CN1C=NC2N(C(N(C(=O)C1=2)C([2H])([2H])[2H])=O)C
計算された属性
- せいみつぶんしりょう: 197.099
- どういたいしつりょう: 197.099
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.1
- トポロジー分子極性表面積: 58.4A^2
Caffeine-d3 (1-methyl-d3) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C080104-5mg |
Caffeine-d3 (1-methyl-d3) |
26351-03-1 | 5mg |
$ 85.00 | 2023-09-08 | ||
TRC | C080104-25mg |
Caffeine-d3 (1-methyl-d3) |
26351-03-1 | 25mg |
$ 125.00 | 2023-09-08 | ||
1PlusChem | 1P00BF0N-1mg |
Caffeine-d3 (1-methyl-d3) |
26351-03-1 | ≥98% | 1mg |
$38.00 | 2025-02-25 | |
A2B Chem LLC | AF31879-1mg |
CAFFEINE-D3 (1-METHYL-D3) |
26351-03-1 | ≥98% | 1mg |
$40.00 | 2024-04-20 | |
1PlusChem | 1P00BF0N-5mg |
Caffeine-d3 (1-methyl-d3) |
26351-03-1 | ≥98% | 5mg |
$93.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1263899-25mg |
CAFFEINE-D3 (1-METHYL-D3) |
26351-03-1 | 99%D | 25mg |
$770 | 2024-06-06 | |
TRC | C080104-2.5mg |
Caffeine-d3 (1-methyl-d3) |
26351-03-1 | 2.5mg |
$ 63.00 | 2023-09-08 | ||
A2B Chem LLC | AF31879-5mg |
CAFFEINE-D3 (1-METHYL-D3) |
26351-03-1 | ≥98% | 5mg |
$99.00 | 2024-04-20 |
Caffeine-d3 (1-methyl-d3) 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Caffeine-d3 (1-methyl-d3)に関する追加情報
Caffeine-d3 (1-methyl-d3): A Comprehensive Overview
Caffeine-d3, also known as 1-methyl-d3 caffeine, is a deuterated derivative of caffeine, a naturally occurring alkaloid with the CAS number 26351-03-1. This compound has gained significant attention in recent years due to its unique properties and applications in various scientific and industrial fields. In this article, we will delve into the structure, synthesis, applications, and the latest research findings related to caffeine-d3.
The molecular structure of caffeine-d3 is similar to that of regular caffeine, with the key difference being the substitution of three hydrogen atoms with deuterium atoms at specific positions. This substitution enhances the compound's stability and makes it an ideal tool for isotopic labeling in metabolic studies. Recent studies have shown that caffeine-d3 exhibits comparable pharmacokinetic properties to regular caffeine, making it a valuable tool for tracing caffeine metabolism in vivo.
The synthesis of caffeine-d3 involves a multi-step process that typically begins with the deuterium labeling of methyl groups. Researchers have developed efficient methods to achieve high yields of this compound, ensuring its availability for various applications. One of the most notable advancements in this area is the use of enzymatic catalysis to facilitate the deuterium incorporation process, which has significantly improved the overall synthesis efficiency.
Caffeine-d3 has found extensive use in metabolic research, particularly in studies aimed at understanding caffeine metabolism and its impact on human health. By employing isotopic labeling techniques, scientists can track the fate of caffeine in the body with unprecedented precision. Recent findings have highlighted the role of caffeine metabolism in modulating energy expenditure and fat oxidation, offering new insights into its potential as a weight management aid.
In addition to its role in metabolic studies, caffeine-d3 has also been utilized in sports nutrition research. Studies have demonstrated that deuterated caffeine can enhance physical performance by improving endurance and reducing fatigue during high-intensity workouts. These findings have led to an increased interest in using caffeine-d3 as a performance-enhancing supplement for athletes.
The application of caffeine-d3 extends beyond human health research. It has also been employed as a stable isotope standard in environmental monitoring programs. By analyzing the presence of deuterated compounds in environmental samples, scientists can assess contamination levels and monitor the effectiveness of remediation efforts.
Recent advancements in analytical techniques have further expanded the utility of caffeine-d3. The development of highly sensitive mass spectrometry methods has enabled researchers to detect trace amounts of this compound in complex matrices, enhancing its applicability in both clinical and environmental studies.
In conclusion, caffeine-d3 (1-methyl-d3) is a versatile compound with a wide range of applications across various scientific disciplines. Its unique properties make it an invaluable tool for metabolic research, sports nutrition, and environmental monitoring. As ongoing research continues to uncover new insights into its potential uses, caffeine-d3 is poised to play an even more significant role in advancing our understanding of caffeine's impact on human health and the environment.
26351-03-1 (Caffeine-d3 (1-methyl-d3)) 関連製品
- 1028-33-7(1-N-Hexyltheobromine)
- 31542-63-9(1,3-Dipropyl-7-methylxanthine)
- 83-67-0(Theobromine)
- 6493-05-6(Pentoxifylline)
- 832-66-6(1,3,7,8-Tetramethylzanthine)
- 188297-90-7(Paraxanthine-1-methyl-d3)
- 552-62-5(7-Methyl Xanthine)
- 55242-64-3(3-Methyl-7-propylxanthine)
- 652-37-9(Acefylline)
- 1805572-45-5(2,6-Bis(trifluoromethyl)-4-cyanobenzyl bromide)




